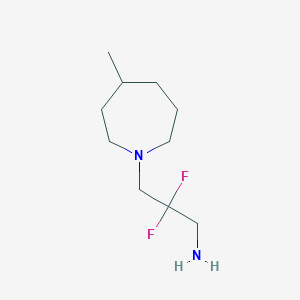

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine

Description

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine (CAS 1879814-97-7) is a fluorinated amine derivative with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol . Its structure features a 2,2-difluoropropyl backbone substituted at the third carbon with a 4-methylazepane (a seven-membered nitrogen-containing ring with a methyl group at the fourth position).

Properties

Molecular Formula |

C10H20F2N2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,2-difluoro-3-(4-methylazepan-1-yl)propan-1-amine |

InChI |

InChI=1S/C10H20F2N2/c1-9-3-2-5-14(6-4-9)8-10(11,12)7-13/h9H,2-8,13H2,1H3 |

InChI Key |

LDRNOGQYYGWION-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(CC1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorinated β-Aminopropane Synthesis

Fluorinated β-aminopropane derivatives are commonly synthesized via Mannich-type or nucleophilic substitution reactions involving fluorinated precursors:

Mannich Reaction Variants : β-Aminoketones can be prepared by multicomponent Mannich reactions involving aldehydes, amines, and ketones catalyzed by nanomagnetic catalysts or under green conditions, as reported by Heidarpour et al. This method allows the introduction of amino groups adjacent to carbonyls, which can be further fluorinated or transformed.

Nucleophilic Substitution on Fluorinated Halides : A common method involves reacting 2,2-difluoro-3-halopropane derivatives with secondary amines such as 4-methylazepane under basic or neutral conditions. The nucleophilic nitrogen attacks the electrophilic carbon bearing the leaving group, displacing it and forming the C–N bond.

Azepane Ring Functionalization

The 4-methylazepan-1-yl fragment can be synthesized via ring closure of appropriate amino alcohol or haloalkyl precursors, followed by methylation at the nitrogen atom.

Alternatively, commercially available 4-methylazepane can be directly used as the nucleophile in substitution reactions.

Example Synthetic Route (Inferred)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Synthesis of 2,2-difluoro-3-chloropropane or 2,2-difluoro-3-bromopropane | Halogenation of 2,2-difluoropropanol or related precursors |

| 2 | Reaction of 4-methylazepane with 2,2-difluoro-3-halopropane in polar aprotic solvent (e.g., DMF) at elevated temperature | Nucleophilic substitution to form this compound |

| 3 | Purification (e.g., column chromatography or recrystallization) | Isolation of the pure compound |

Research Findings and Optimization

Catalysis and Green Chemistry Approaches

Recent advances in β-aminoketone chemistry emphasize the use of nanomagnetic catalysts (e.g., Fe3O4@Qs/Ni(II)) to promote Mannich reactions with high yields and recyclability, which can be adapted for fluorinated amine synthesis. These catalysts enhance nucleophilic addition efficiency and selectivity, potentially improving the preparation of fluorinated amines.

Reaction Yields and Conditions

- Typical yields for β-aminoketone syntheses under catalytic conditions range from 82% to 95%.

- Reaction temperatures vary from room temperature to reflux, depending on the catalyst and solvent system.

- Solvent choice impacts reaction rate and selectivity; ethanol and ethanol/water mixtures are common green solvents.

Challenges Specific to Fluorinated Amines

- Fluorinated substrates often exhibit reduced nucleophilicity and steric hindrance, requiring optimized reaction conditions.

- Control of regioselectivity and prevention of side reactions (e.g., elimination) are critical.

Comparative Data Table of Related Fluorinated β-Aminopropane Syntheses

Summary and Expert Notes

- The synthesis of This compound is best approached via nucleophilic substitution of a 2,2-difluoro-3-halopropane intermediate with 4-methylazepane.

- Catalytic Mannich reactions and nanomagnetic catalysts offer promising routes for related β-aminopropane derivatives with improved yields and environmental profiles.

- Optimization of reaction conditions (solvent, temperature, catalyst) is essential to accommodate the fluorinated substrate’s reactivity.

- Patent EP2693876B1 provides foundational chemical reaction methods for fluorinated amines and related compounds, although explicit procedures for this exact compound are limited.

- Peer-reviewed literature on β-aminoketones offers valuable insights into catalytic and green synthetic methods adaptable to this compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine (CAS 1880318-83-1)

- Molecular Formula : C₁₀H₁₈F₂N₂

- Key Differences: The azepane ring is replaced with an octahydrocyclopenta[c]pyrrole (a bicyclic system fusing a pyrrolidine and cyclopentane).

2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine (CAS 2229568-20-9)

- Molecular Formula : C₉H₇F₆N

- Key Differences :

Functional Analogues

KU-2285 (N1-(2-hydroxyethyl)-1,2-difluoro-3-(2-nitro-1H-imidazolyl)propanamide)

- Key Features :

- Comparison :

Physicochemical Properties Comparison

| Compound | Molecular Weight | Fluorine Atoms | Key Substituent | LogP* (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|---|

| 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine | 206.28 | 2 | 4-Methylazepane | ~1.8 | Moderate (aqueous) |

| 2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine | 218.26 | 2 | Bicyclic pyrrolidine | ~1.5 | High (organic solvents) |

| 2,2-Difluoro-3-(tetrafluorophenyl)propan-1-amine | 243.15 | 6 | Tetrafluorophenyl | ~2.5 | Low (aqueous) |

| KU-2285 | 265.22 | 2 | Nitroimidazole, hydroxyethyl | ~0.9 | Moderate (aqueous) |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Gaps

- Biological Activity : While KU-2285 shows radiosensitizing effects (SER = 1.95) , the target compound’s pharmacological profile remains uncharacterized.

- Synthetic Feasibility : KU-2285’s high synthesis cost highlights the need to evaluate the target compound’s scalability, especially given its simpler azepane substituent.

Biological Activity

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a 4-methylazepane moiety, which contribute to its unique properties and possible therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 206.28 g/mol . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it suitable for various applications in drug development.

Research indicates that the difluoromethyl group may enhance binding affinity to specific biological targets, such as neurotransmitter receptors. The azepane ring structure is hypothesized to influence the pharmacokinetics and pharmacodynamics of the compound, potentially leading to neuromodulatory effects .

Pharmacological Effects

Studies suggest that this compound may exhibit various pharmacological properties:

- Neuromodulation : The compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways.

- Potential Therapeutic Uses : It is being investigated for its efficacy in treating neurological disorders, metabolic conditions, and possibly as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Neurotransmitter Interaction : A study on related compounds showed significant interaction with serotonin receptors, suggesting a similar mechanism may be applicable to this compound.

- Animal Models : Preliminary animal studies indicated behavioral changes consistent with anxiolytic effects when administered similar azepane derivatives .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine | Contains an oxazepane ring | Different ring structure may influence activity | |

| 3-(4-methylpiperidin-1-yl)propan-1-amine | Lacks fluorine substituents | Non-fluorinated; different biological profile | |

| 2,2-Difluoro-N-(pyridinyl)methanesulfonamide | Contains a pyridine moiety | Distinct pharmacological properties compared to azepane derivatives |

This table illustrates how the unique combination of functional groups in 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amines may lead to distinct therapeutic profiles compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.